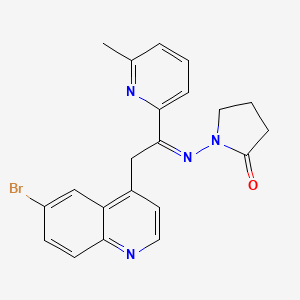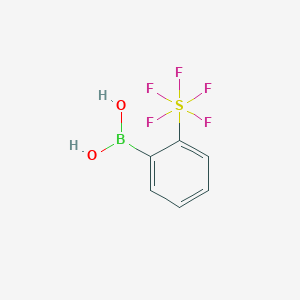
(2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid: is a boronic acid derivative containing a phenyl ring substituted with a pentafluoro-l6-sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid typically involves the introduction of the pentafluoro-l6-sulfanyl group onto a phenylboronic acid precursor. One common method is the reaction of phenylboronic acid with pentafluorosulfur chloride (SF5Cl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentafluoro-l6-sulfanyl group to other functional groups.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced sulfur-containing compounds.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
Chemistry: (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds .
Biology and Medicine: The compound’s unique chemical properties make it a potential candidate for developing new pharmaceuticals and diagnostic agents. Its ability to form stable complexes with biomolecules can be exploited in drug design and delivery .
Industry: In materials science, this compound is used to create self-assembled monolayers (SAMs) on metal surfaces, which have applications in electronics and surface engineering .
Mecanismo De Acción
The mechanism of action of (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The pentafluoro-l6-sulfanyl group can influence the reactivity and stability of the compound, making it a valuable reagent in synthetic chemistry .
Comparación Con Compuestos Similares
Phenylboronic acid: A simpler boronic acid derivative without the pentafluoro-l6-sulfanyl group.
4-(Pentafluoro-6-sulfanyl)phenylboronic acid: A positional isomer with the pentafluoro-l6-sulfanyl group at a different position on the phenyl ring.
Uniqueness: (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid is unique due to the presence of the pentafluoro-l6-sulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .
Propiedades
Fórmula molecular |
C6H6BF5O2S |
|---|---|
Peso molecular |
247.98 g/mol |
Nombre IUPAC |
[2-(pentafluoro-λ6-sulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C6H6BF5O2S/c8-15(9,10,11,12)6-4-2-1-3-5(6)7(13)14/h1-4,13-14H |
Clave InChI |
VCBZLHYJIMERKV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1S(F)(F)(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


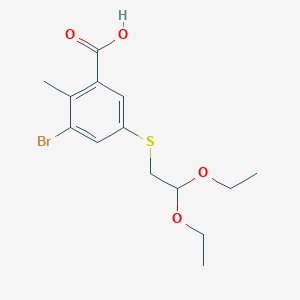
![5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12855997.png)

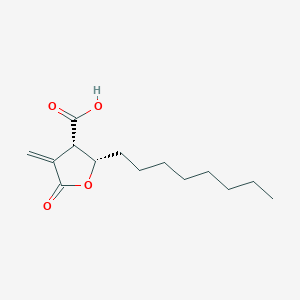
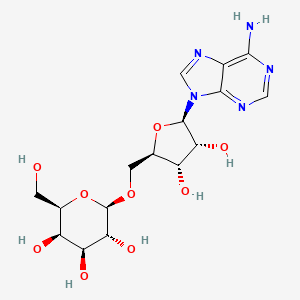
![4-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12856014.png)
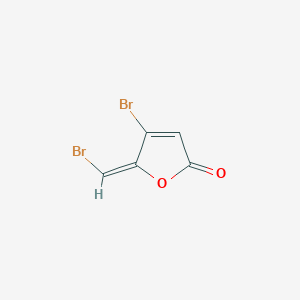
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12856032.png)
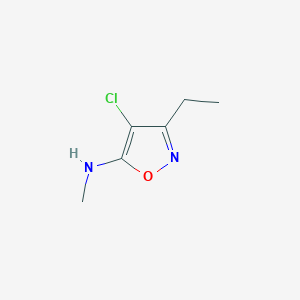
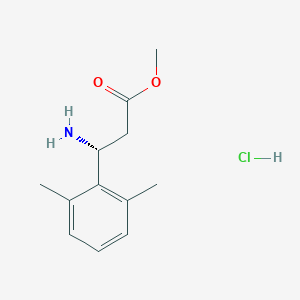
![tert-Butyl (3R)-3-[(2-methoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12856058.png)
![2-(Chloromethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12856059.png)
![5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12856076.png)
